Cas no 73791-36-3 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide
- 4-morpholinecarbothioamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
- butyltin(3+),2-(5-methoxy-5-oxopentanoyl)oxyethanethiolate
- GNF-Pf-651
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carboximidothioic acid
- AKOS000267297
- SR-01000473872
- 1-(4-Antipyryl)-3-(morpholino)-2-thiourea
- DTXSID30994766
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carbothioamide
- 4-27-00-00306 (Beilstein Handbook Reference)
- ANTIPYRINE, 4-(MORPHOLINOTHIOCARBONYLAMINO)-
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-morpholinecarbothioamide #
- 73791-36-3
- 4-(Morpholinoethiocarbonylamino)antipyrine
- AB00091435-01
- CHEMBL597660
- F0856-0009
- QCTFIPXPNUSWCO-UHFFFAOYSA-N
- SR-01000473872-1
- BRN 0045929
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- Inchi: 1S/C16H20N4O2S/c1-12-14(17-16(23)19-8-10-22-11-9-19)15(21)20(18(12)2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,23)
- InChI Key: QCTFIPXPNUSWCO-UHFFFAOYSA-N
- SMILES: S=C(NC1C(N(C2C=CC=CC=2)N(C)C=1C)=O)N1CCOCC1
Computed Properties
- Exact Mass: 332.13069707g/mol
- Monoisotopic Mass: 332.13069707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 80.1Ų
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0856-0009-2μmol |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-5μmol |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-10μmol |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-20μmol |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-1mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-2mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-3mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-4mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-5mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0856-0009-10mg |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide |
73791-36-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide (CAS No. 73791-36-3): A Comprehensive Overview
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carbothioamide (CAS No. 73791-36-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as N-(1,5-dimethyl-3-oxo-2-phenylpyrazolyl)morpholinecarbothioamide, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in its research and applications.
Chemical Structure and Properties
The chemical structure of N-(1,5-dimethyl-3-oxo-2-phenylpyrazolyl)morpholinecarbothioamide is composed of a pyrazole ring substituted with a phenyl group and a morpholinecarbothioamide moiety. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which imparts significant stability and reactivity to the molecule. The morpholinecarbothioamide group adds further complexity and functionality to the compound. The molecular formula of this compound is C16H18N4O2S, with a molecular weight of approximately 326.40 g/mol.
The physical properties of N-(1,5-dimethyl-3-oxo-2-phenylpyrazolyl)morpholinecarbothioamide include its appearance as a white crystalline solid at room temperature. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol but has limited solubility in water. These properties make it suitable for various analytical and biological assays.
Synthesis Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazolyl)morpholinecarbothioamide has been extensively studied in the literature. One common method involves the reaction of 1,5-dimethyl-3-hydroxyphenylpyrazole with morpholinecarbonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the condensation of 1,5-dimethyl-3-hydroxyphenylpyrazole with morpholinecarbodithioic acid chloride under similar conditions.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing the use of hazardous reagents. These methods not only enhance the efficiency of the synthesis but also align with sustainable chemistry practices.
Biological Activities
The biological activities of N-(1,5-dimethyl-3-oxo-2-phenylpyrazolyl)morpholinecarbothioamide have been extensively investigated due to its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in both in vitro and in vivo models.
In addition to its anti-inflammatory effects, N-(1,5-dimethyl-3-oxyo2 phenylpyrazolyl)morpholinecarbothioamide has demonstrated potent antioxidant activity. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Another area of research focuses on the anticancer potential of N-(1,5-dimethyl-3-oxyo2 phenylpyrazolyl)morpholinecarbothioamide. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that it may have therapeutic potential in cancer therapy.
Clinical Trials and Applications
While N-(1,5-dimethyl-3-oxyo2 phenylpyrazolyl)morpholinecarbothioamide is still primarily studied in preclinical settings, several clinical trials are underway to evaluate its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results in terms of its safety profile and pharmacokinetic properties. However, more extensive studies are needed to fully understand its therapeutic potential.
In addition to its potential as a standalone therapeutic agent, N-(1,5-dimethyl-3-oxyo2 phenylpyrazolyl)morpholinecarbothioamide may also be used as a lead compound for drug discovery efforts. Its unique structural features make it an attractive starting point for the development of novel drugs with improved potency and selectivity.
Conclusion
In conclusion, N-(1,5-dimethyl-3-oxyo2 phenylpyrazolyl)morpholinecarbothioamide (CAS No. 73791-36-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications. As more data becomes available from clinical trials, it is likely that this compound will play an increasingly important role in the development of novel therapeutic strategies for a variety of diseases.
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